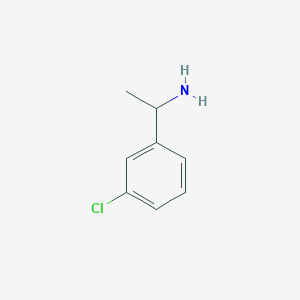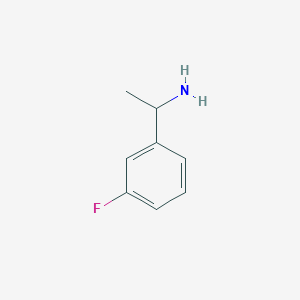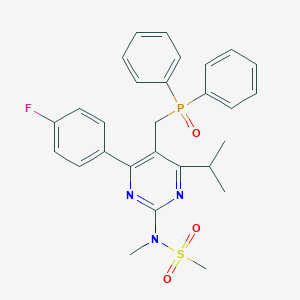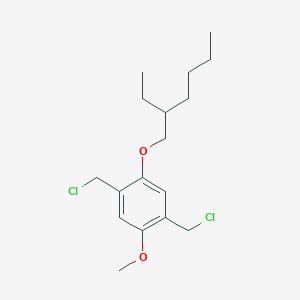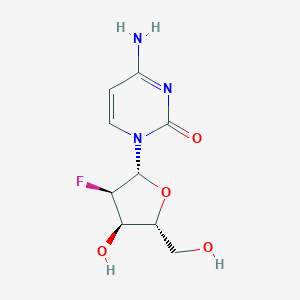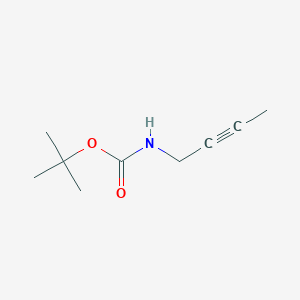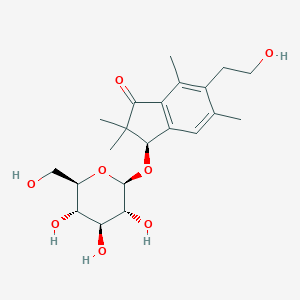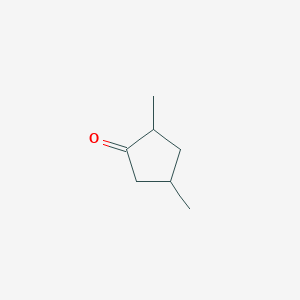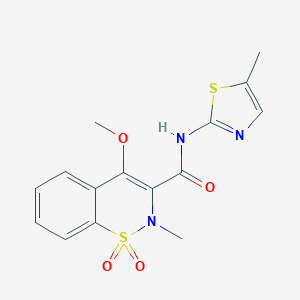
O-Methyl Meloxicam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl Meloxicam is a complex organic compound with a molecular formula of C15H15N3O4S2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is structurally related to meloxicam, a well-known nonsteroidal anti-inflammatory drug (NSAID).
Mechanism of Action
Target of Action
O-Methylmeloxicam, also known as 4-Methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
O-Methylmeloxicam acts by inhibiting the COX-1 and COX-2 enzymes, leading to a decreased synthesis of prostaglandins . This inhibition results in analgesic and anti-inflammatory effects, as prostaglandins normally sensitize neuronal pain receptors .
Biochemical Pathways
The primary biochemical pathway affected by O-Methylmeloxicam is the arachidonic acid pathway . By inhibiting the COX enzymes, O-Methylmeloxicam blocks the conversion of arachidonic acid into prostaglandin H2, the first step in the synthesis of prostaglandins .
Pharmacokinetics
O-Methylmeloxicam exhibits a prolonged and almost complete absorption, and the drug is more than 99.5% bound to plasma proteins . It is metabolized to four biologically inactive main metabolites, which are excreted in both urine and feces . The elimination half-life of O-Methylmeloxicam is approximately 20 hours, making it suitable for once-daily dosing .
Result of Action
The inhibition of prostaglandin synthesis by O-Methylmeloxicam leads to a reduction in inflammation and pain, which are typically mediated by these compounds . This makes O-Methylmeloxicam effective in relieving pain caused by conditions such as osteoarthritis and rheumatoid arthritis .
Action Environment
The action of O-Methylmeloxicam can be influenced by various environmental factors. For instance, the presence of food, other drugs, and individual patient characteristics (such as age, liver function, and kidney function) can affect the absorption, distribution, metabolism, and excretion of the drug .
Biochemical Analysis
Biochemical Properties
It is known that Meloxicam, the parent compound, inhibits prostaglandin synthetase enzymes, leading to a decreased synthesis of prostaglandins, which normally mediate painful inflammatory symptoms . It is plausible that O-Methylmeloxicam may interact with similar enzymes and proteins.
Cellular Effects
Meloxicam has been shown to have effects on oxyradical production by human polymorphonuclear leucocytes . It is possible that O-Methylmeloxicam may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Meloxicam, the parent compound, blocks cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandin H2—the first step in the synthesis of prostaglandins, which are mediators of inflammation .
Temporal Effects in Laboratory Settings
Meloxicam has a plasma half-life of approximately 20 hours, making it convenient for once-daily administration .
Dosage Effects in Animal Models
The effects of O-Methylmeloxicam dosage in animal models are not well studied. Meloxicam has been used in animal models, and the dosage effects have been studied .
Metabolic Pathways
Meloxicam is almost completely metabolized, with CYP2C9 being the main enzyme responsible for its metabolism .
Transport and Distribution
The molecular mechanisms underlying drug distribution generally involve passive diffusion, carrier-mediated transport, and occasionally, transcytosis .
Subcellular Localization
Rna localization is a prevalent mechanism that gives precise and efficient control over the translation process . It is plausible that O-Methylmeloxicam may follow similar mechanisms for its subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Meloxicam involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazine ring, introduction of the thiazole moiety, and subsequent functionalization to achieve the final product. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
O-Methyl Meloxicam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
O-Methyl Meloxicam has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Meloxicam: A well-known NSAID with a similar structure and mechanism of action.
Piroxicam: Another NSAID with structural similarities and anti-inflammatory properties.
Tenoxicam: A related compound with similar therapeutic applications.
Uniqueness
O-Methyl Meloxicam is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and thiazole moieties contribute to its unique reactivity and potential therapeutic benefits.
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUDJLQLPHEBEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
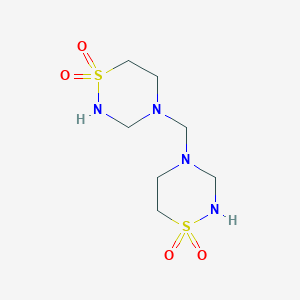


![N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane](/img/structure/B130023.png)
